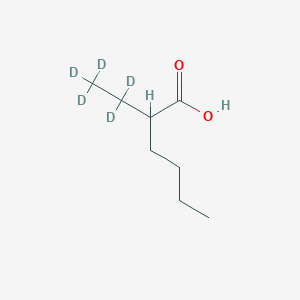![molecular formula C28H35NO4 B13436019 5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one](/img/structure/B13436019.png)
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Corallocin B is a bioactive compound isolated from the fruiting bodies of the basidiomycete mushroom Hericium coralloides. It belongs to the class of isoindolinone derivatives and has garnered significant attention due to its neurotrophic and antiproliferative properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Corallocin B can be synthesized through a series of organic reactions involving high-performance liquid chromatography (HPLC) purification of ethyl acetate extracts derived from dried basidiomes of Hericium coralloides . The synthetic route typically involves the use of reagents such as phosphoryl chloride, dimethylformamide, and aluminum chloride under controlled conditions .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for Corallocin B. The compound is primarily obtained through extraction and purification from natural sources, specifically the Hericium coralloides mushroom .
Analyse Chemischer Reaktionen
Types of Reactions
Corallocin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its bioactivity .
Common Reagents and Conditions
Common reagents used in the reactions involving Corallocin B include phosphoryl chloride, dimethylformamide, and aluminum chloride. These reactions are typically carried out under controlled temperatures and atmospheric conditions to ensure the desired product yield .
Major Products Formed
The major products formed from the reactions involving Corallocin B include various isoindolinone derivatives, which exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Corallocin B exerts its effects by upregulating the expression of neurotrophic factors such as nerve growth factor and brain-derived neurotrophic factor in human astrocytes . These factors play a crucial role in the growth, maintenance, and survival of neurons. Additionally, Corallocin B’s antiproliferative effects are attributed to its ability to inhibit cell proliferation in cancer cell lines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Corallocin B is part of a group of isoindolinone derivatives, including Corallocin A, Corallocin C, Corallocin D, and Corallocin E .
Uniqueness
What sets Corallocin B apart from its similar compounds is its distinct antiproliferative activity against cancer cell lines and its ability to upregulate brain-derived neurotrophic factor expression . While other corallocins also exhibit neurotrophic properties, Corallocin B’s unique combination of activities makes it a compound of significant interest in scientific research .
Eigenschaften
Molekularformel |
C28H35NO4 |
|---|---|
Molekulargewicht |
449.6 g/mol |
IUPAC-Name |
5-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-hydroxy-6-methoxy-2-[2-(4-methoxyphenyl)ethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C28H35NO4/c1-19(2)7-6-8-20(3)9-14-23-26(33-5)17-24-25(27(23)30)18-29(28(24)31)16-15-21-10-12-22(32-4)13-11-21/h7,9-13,17,30H,6,8,14-16,18H2,1-5H3/b20-9+ |
InChI-Schlüssel |
NKURVOWZJHPSEP-AWQFTUOYSA-N |
Isomerische SMILES |
CC(=CCC/C(=C/CC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)/C)C |
Kanonische SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)CN(C2=O)CCC3=CC=C(C=C3)OC)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,3-diol](/img/structure/B13435936.png)



![ethyl N-[2-(ethoxycarbonylamino)-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]carbamate](/img/structure/B13435954.png)







![sodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13435989.png)

